molecular formula C7H11NO3 B11769769 (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione

(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione

Cat. No.: B11769769
M. Wt: 157.17 g/mol
InChI Key: WAACGCAWLJFFQX-CRCLSJGQSA-N
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Description

®-4-((S)-sec-Butyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((S)-sec-Butyl)oxazolidine-2,5-dione typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a diester, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of oxazolidinones, including ®-4-((S)-sec-Butyl)oxazolidine-2,5-dione, often involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

®-4-((S)-sec-Butyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amino alcohols, and substituted oxazolidinones. These products can have different biological activities and applications .

Scientific Research Applications

®-4-((S)-sec-Butyl)oxazolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-4-((S)-sec-Butyl)oxazolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-((S)-sec-Butyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4R)-4-[(2S)-butan-2-yl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5+/m0/s1

InChI Key

WAACGCAWLJFFQX-CRCLSJGQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)OC(=O)N1

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1

Origin of Product

United States

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